
L-xylose-5-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylose-5-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the fifth carbon position of L-xylose. L-xylose is a monosaccharide of the aldopentose type, which means it contains five carbon atoms and an aldehyde functional group. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-xylose-5-13C typically involves the incorporation of carbon-13 into the xylose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
L-xylose-5-13C undergoes various chemical reactions, including:
Oxidation: L-xylose can be oxidized to form xylonic acid.
Reduction: It can be reduced to xylitol.
Isomerization: L-xylose can be isomerized to form xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Isomerization: Enzymes such as xylose isomerase are used to catalyze the isomerization reaction.
Major Products
Oxidation: Xylonic acid
Reduction: Xylitol
Isomerization: Xylulose
Aplicaciones Científicas De Investigación
L-xylose-5-13C is widely used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to track the pathway of xylose metabolism.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mecanismo De Acción
L-xylose-5-13C exerts its effects by participating in metabolic pathways where xylose is a substrate. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .
Comparación Con Compuestos Similares
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: An isomer of xylose, formed through isomerization.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness
L-xylose-5-13C is unique due to the incorporation of the carbon-13 isotope, making it particularly valuable for tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i2+1 |
Clave InChI |
PYMYPHUHKUWMLA-SJPYKUFFSA-N |
SMILES isomérico |
[13CH2]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


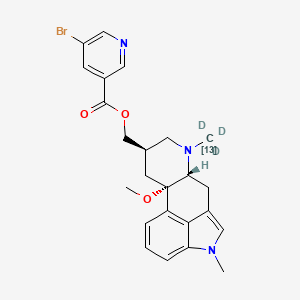
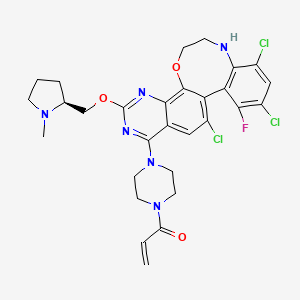
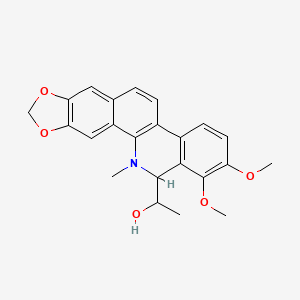

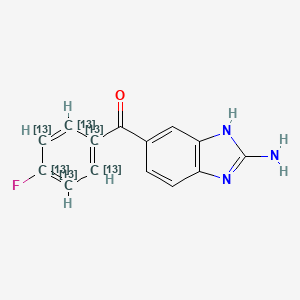

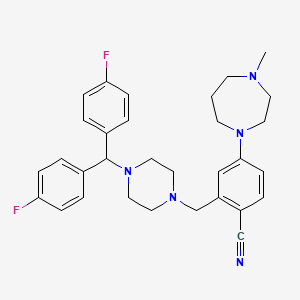
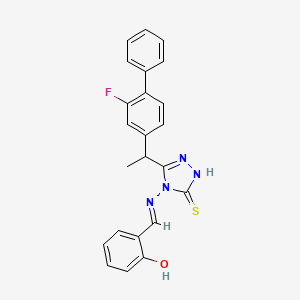
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)

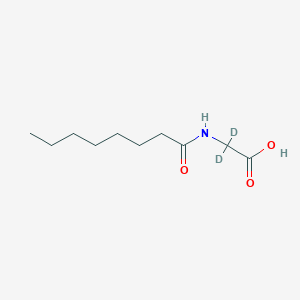
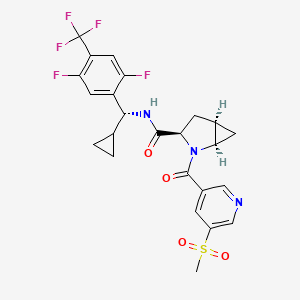
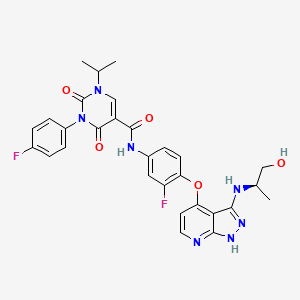
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
